N-(2-Ethoxyethyl)-N-phenethylacetamide
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Overview
Description
ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL-: is an organic compound with the molecular formula C14H21NO2 It is a derivative of acetamide, characterized by the presence of ethoxyethyl and phenethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL- typically involves the reaction of acetamide with 2-ethoxyethanol and phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL- involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of advanced purification methods, such as distillation and high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The ethoxyethyl and phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in assays to investigate biochemical pathways and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
- ACETAMIDE,N-(2-ETHOXYETHYL)-N-(2-MERCAPTOETHYL)-
- N-(2-ETHOXYETHYL)-N-ETHYLACETAMIDE
Comparison: Compared to similar compounds, ACETAMIDE,N-(2-ETHOXYETHYL)-N-PHENETHYL- is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
66827-66-5 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-3-17-12-11-15(13(2)16)10-9-14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
LTSRXMCKYIIFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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